molecular formula C15H13N B13351177 2-Methyl-5H-dibenzo[b,d]azepine

2-Methyl-5H-dibenzo[b,d]azepine

Cat. No.: B13351177
M. Wt: 207.27 g/mol
InChI Key: WYWOIUFMVCIAFE-UHFFFAOYSA-N
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Description

2-Methyl-5H-dibenzo[b,d]azepine is a tricyclic compound with a seven-membered ring structure. It is a derivative of dibenzoazepine, which is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound has a molecular formula of C15H13N and a molecular weight of 207.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic methods for 2-Methyl-5H-dibenzo[b,d]azepine involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline. This reaction proceeds in a syn-selective manner without forming any detectable over-addition product . Another method involves the use of palladium(II)-catalyzed cyclization/addition with a green solvent, which maintains a high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5H-dibenzo[b,d]azepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom and aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound.

Scientific Research Applications

2-Methyl-5H-dibenzo[b,d]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5H-dibenzo[b,d]azepine involves its interaction with molecular targets such as enzymes and receptors. The compound acts as an organic electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

2-Methyl-5H-dibenzo[b,d]azepine is similar to other dibenzoazepine derivatives such as:

    Carbamazepine: Used as an anticonvulsant and mood-stabilizing drug.

    Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.

    Depramine: Used as an antidepressant.

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, which can lead to distinct chemical reactivity and biological activity compared to other dibenzoazepine derivatives.

Biological Activity

2-Methyl-5H-dibenzo[b,d]azepine is a polycyclic compound belonging to the dibenzoazepine family, characterized by its unique fused benzene and azepine rings. This structure contributes to its diverse biological activities, making it an important subject of research in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C15H13NC_{15}H_{13}N. The compound's structure features a seven-membered nitrogen-containing ring fused to two benzene rings, which influences its reactivity and biological interactions.

Antidepressant Effects

Research indicates that some derivatives of dibenzoazepines, including this compound, exhibit antidepressant properties . These compounds influence neurotransmitter systems such as serotonin and norepinephrine, which are crucial in mood regulation. For instance, studies have shown that modifications to the dibenzoazepine core can enhance binding affinities to serotonin receptors, leading to improved antidepressant activity.

Anticancer Properties

This compound has been investigated for its anticancer potential . A study evaluating various dibenzo[b,f]azepines demonstrated that certain derivatives could inhibit topoisomerase II, a key enzyme in DNA replication and repair. The most active derivative showed an IC50 value of 6.36 µM against cancer cell lines . Additionally, in vivo studies indicated significant tumor growth inhibition, with a reduction in tumor volume compared to standard treatments .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties . Research has shown that certain derivatives exhibit significant activity against bacterial strains such as Staphylococcus aureus and Brucella bronchiseptica. The antimicrobial efficacy was attributed to the structural features of the dibenzoazepine framework that facilitate interaction with microbial targets .

The mechanism of action of this compound involves its interaction with various biological targets:

  • Receptor Binding : The compound acts as an organic electrophile, forming covalent bonds with nucleophilic sites on target molecules, including enzymes and receptors involved in neurotransmission and cell proliferation.
  • Topoisomerase Inhibition : By inhibiting topoisomerase II, this compound disrupts DNA replication processes in cancer cells, leading to apoptosis and reduced cell viability.

Case Studies

  • Antidepressant Activity : A study highlighted that derivatives of dibenzoazepines could significantly enhance serotonin levels in animal models, demonstrating potential as effective antidepressants.
  • Anticancer Efficacy : A series of experiments conducted on various cancer cell lines revealed that specific derivatives of this compound inhibited cell proliferation and induced apoptosis through topoisomerase II inhibition .
  • Antimicrobial Studies : In vitro tests showed that certain synthesized derivatives exhibited potent antibacterial activity against resistant strains, suggesting their potential use in treating infections associated with neurological disorders .

Data Table: Summary of Biological Activities

Activity Type Effect IC50 Value (µM) Reference
AntidepressantEnhances serotonin levelsNot specified
AnticancerInhibits topoisomerase II6.36
AntimicrobialEffective against S. aureusNot specified

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

2-methyl-5H-benzo[d][1]benzazepine

InChI

InChI=1S/C15H13N/c1-11-6-7-15-14(10-11)13-5-3-2-4-12(13)8-9-16-15/h2-10,16H,1H3

InChI Key

WYWOIUFMVCIAFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=CC3=CC=CC=C32

Origin of Product

United States

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